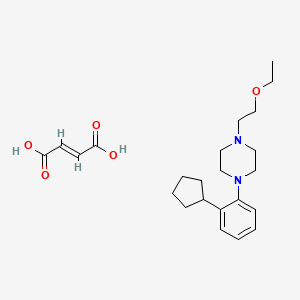
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a cyclopentylphenyl group and a hydroxybutyl group, forming a maleate salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate typically involves a multi-step process. One common method includes the nucleophilic substitution of a cyclic sulfamidate derived from amino acids to form the piperazine ring . The cyclopentylphenyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by the addition of the hydroxybutyl group via a nucleophilic substitution reaction. The final step involves the formation of the maleate salt by reacting the compound with maleic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxybutyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with hydroxy groups, and substituted derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyclohexylphenyl)-4-(2-hydroxybutyl)piperazine maleate
- 1-(4-Cyclopentylphenyl)-4-(2-hydroxyethyl)piperazine maleate
- 1-(4-Cyclopentylphenyl)-4-(2-hydroxypropyl)piperazine maleate
Uniqueness
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylphenyl group provides steric hindrance, affecting its binding affinity and selectivity for molecular targets. Additionally, the hydroxybutyl group enhances its solubility and reactivity in various chemical reactions.
Properties
CAS No. |
113682-08-9 |
|---|---|
Molecular Formula |
C23H34N2O5 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(2-cyclopentylphenyl)-4-(2-ethoxyethyl)piperazine |
InChI |
InChI=1S/C19H30N2O.C4H4O4/c1-2-22-16-15-20-11-13-21(14-12-20)19-10-6-5-9-18(19)17-7-3-4-8-17;5-3(6)1-2-4(7)8/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FJXPNSWWLVLASH-WLHGVMLRSA-N |
Isomeric SMILES |
CCOCCN1CCN(CC1)C2=CC=CC=C2C3CCCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOCCN1CCN(CC1)C2=CC=CC=C2C3CCCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


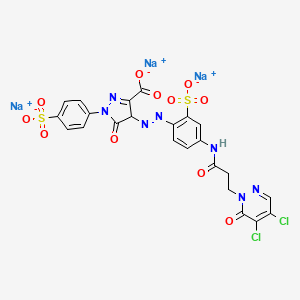
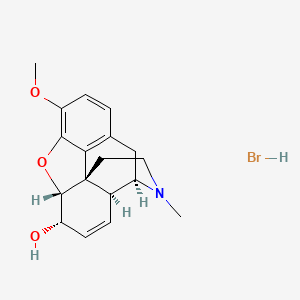


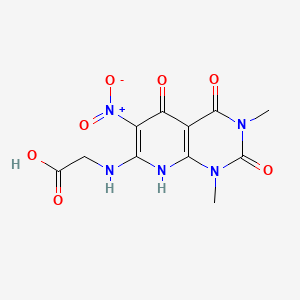
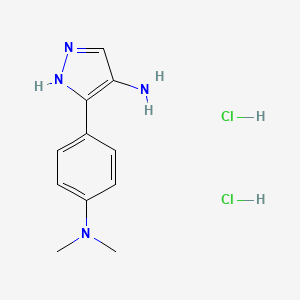

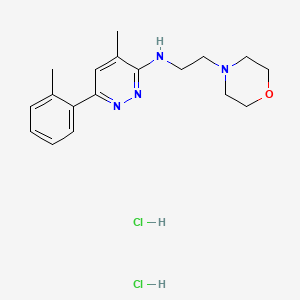
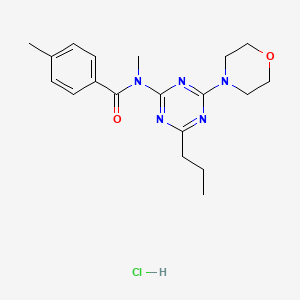
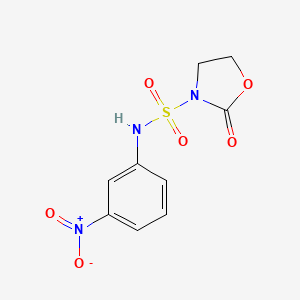
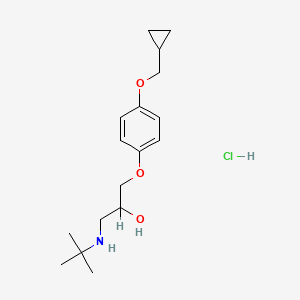
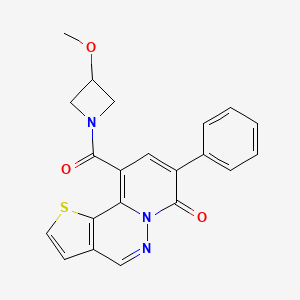
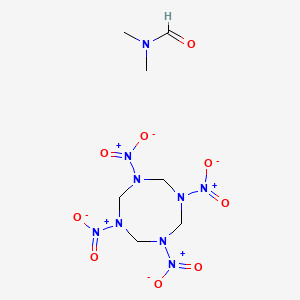
![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
